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Compound of Interest

Compound Name: Methyl 3-formyl-4-nitrobenzoate

Cat. No.: B127592

A Comparative Guide to the Structural
Confirmation of Methyl 3-formyl-4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of a novel compound is a cornerstone of chemical and
pharmaceutical research. For a molecule such as Methyl 3-formyl-4-nitrobenzoate, a variety
of analytical techniques can be employed, each offering distinct advantages and limitations.
This guide provides a comparative overview of X-ray crystallography versus common
spectroscopic methods for the structural confirmation of this compound, supported by
experimental data from closely related analogues and detailed procedural outlines.

At a Glance: Comparing Analytical Techniques

While a crystal structure for Methyl 3-formyl-4-nitrobenzoate is not publicly available, X-ray
crystallography remains the gold standard for unambiguous, three-dimensional structural
determination of crystalline solids. Spectroscopic techniques, however, provide invaluable and
often more readily accessible data for structural confirmation in both solid and solution states.
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The Unambiguous Answer: X-ray Crystallography

Single-crystal X-ray crystallography provides a definitive three-dimensional map of a molecule's
atomic arrangement. Although no crystal structure for Methyl 3-formyl-4-nitrobenzoate is
available, the structure of a related compound, Methyl 4-nitrobenzoate, illustrates the detailed
information that can be obtained.[1][2]

Representative Data for Methyl 4-nitrobenzoate:[1]

Parameter Value
Chemical Formula CsH7NOa4
Crystal System Monoclinic
Space Group P2i/c

, _ _ a=7.109A, b=17.092A, ¢c=7.193A B =
Unit Cell Dimensions

116.292°
Bond Length (C=0) ~1.2 A
Bond Length (N-O) ~1.22 A
Dihedral Angle (NO:z vs. Ring) 0.6°

This level of detail on bond lengths, angles, and planarity is unique to X-ray crystallography
and is crucial for understanding molecular conformation and intermolecular interactions.

A Comparative Look: Spectroscopic Methods

Spectroscopic techniques offer complementary information that, when combined, can lead to a
confident structural assignment. Below is a comparison of expected data for Methyl 3-formyl-
4-nitrobenzoate, supported by experimental data from its isomers and related compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the connectivity of a molecule.

1H NMR Data (400 MHz, CDCls):

0 (ppm), Multiplicity, J (Hz), Integration,

Compound )

Assignment

~10.5 (s, 1H, CHO), ~8.5 (d, 1H, Ar-H), ~8.3
Methyl 3-formyl-4-nitrobenzoate (Predicted) (dd, 1H, Ar-H), ~8.0 (d, 1H, Ar-H), ~4.0 (s, 3H,

OCHs)

10.11 (s, 1H, CHO), 8.37 (d, J=8.2 Hz, 2H, Ar-
Methyl 4-formyl-3-nitrobenzoate (Isomer) H), 8.03 (d, J=8.7 Hz, 2H, Ar-H), 3.97 (s, 3H,

OCH3)[3]

8.84 (t, J=1.8 Hz, 1H), 8.41 (dd, J=8.2, 1.4 Hz,
Methyl 3-nitrobenzoate (Analogue) 1H), 8.37 (dd, J=7.9, 1.4 Hz, 1H), 7.66 (t, J=8.0
Hz, 1H), 3.99 (s, 3H)[4]

13C NMR Data (100 MHz, CDCIs):

Compound 0 (ppm), Assignment

~189 (CHO), ~164 (C=0), ~150 (C-NOz), ~135-

Methyl 3-formyl-4-nitrobenzoate (Predicted)
125 (Ar-C), ~53 (OCHs)

165.0 (C=0), 150.5 (C-NO2), 135.4 (Ar-C),

Methyl 4-nitrobenzoate (Analogue)
130.7 (Ar-CH), 123.5 (Ar-CH), 52.7 (OCHs)[4]

164.6 (C=0), 148.2 (C-NO2), 135.1 (Ar-C),
Methyl 3-nitrobenzoate (Analogue) 131.8 (Ar-CH), 129.5 (Ar-CH), 127.2 (Ar-CH),
124.4 (Ar-CH), 52.6 (OCH3)[4]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, with high resolution, the elemental
formula.
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_ Expected Data for Methyl 3-formyl-4-
Technique _
nitrobenzoate

[M+H]*: Calculated for CoHsNOs: 210.0397,

High-Resolution MS (ESI
J (ESh [M+Na]*: Calculated for CoH7zNNaOs: 232.0216

The fragmentation pattern in Electron lonization (EI) MS would provide further structural clues,
with expected losses of the methoxy group (-31 Da) and the formyl group (-29 Da).

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups.

IR Data (ATR):

Expected Wavenumber Experimental Data for Methyl

Functional Group (cm~?) for Methyl 3-formyl-4-  4-formyl-3-nitrobenzoate
nitrobenzoate (Isomer)[5]

C-H (aromatic) ~3100-3000 Present

C=0 (aldehyde) ~1710-1690 Present

C=0 (ester) ~1730-1715 Present

NO2z (asymmetric stretch) ~1550-1510 Present

NO2z (symmetric stretch) ~1360-1320 Present

C-O (ester) ~1300-1100 Present

Experimental Workflows and Logical Relationships

Visualizing the process of structural elucidation helps in understanding the interplay between
different analytical techniques.
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Caption: A generalized workflow for the structural elucidation of an organic compound.
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Caption: Key steps in determining a molecular structure via X-ray crystallography.
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Detailed Experimental Protocols
Single-Crystal X-ray Crystallography

Crystal Growth: Grow single crystals of the compound by slow evaporation of a suitable
solvent, vapor diffusion, or cooling of a saturated solution. The choice of solvent is critical
and often requires screening.

Crystal Selection and Mounting: Select a well-formed crystal (typically 0.1-0.3 mm in each
dimension) under a microscope and mount it on a goniometer head.

Data Collection: Place the mounted crystal in a stream of cold nitrogen (typically 100 K) on
the diffractometer. An intense beam of monochromatic X-rays is directed at the crystal. As
the crystal is rotated, a series of diffraction images are collected by a detector.[6]

Data Processing: The collected images are processed to determine the unit cell dimensions
and the intensities of the reflections.

Structure Solution and Refinement: The phases of the reflections are determined (the "phase
problem"), which allows for the calculation of an initial electron density map. An atomic model
is built into this map and refined against the experimental data to yield the final, accurate 3D
structure.[7]

NMR Spectroscopy (*H and **C)

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCIs) in a 5 mm NMR tube. Add a small amount of
tetramethylsilane (TMS) as an internal reference (0 ppm).

Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument is
"locked" onto the deuterium signal of the solvent, and the magnetic field is "shimmed" to
optimize its homogeneity.

IH NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters
include the spectral width, acquisition time, relaxation delay, and the number of scans.

13C NMR Acquisition: A proton-decoupled experiment is standard to produce a spectrum with
singlets for each unique carbon. A larger number of scans is usually required due to the
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lower natural abundance of 13C.

o Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and
baseline corrected. The chemical shifts are referenced to TMS.

Mass Spectrometry (Electron lonization - El)

o Sample Introduction: Introduce a small amount of the solid sample into the mass
spectrometer, typically via a direct insertion probe. The sample is heated in a high vacuum to
vaporize it.

 lonization: The gaseous molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing the ejection of an electron to form a molecular ion (M*-) and
fragment ions.

e Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: An electron multiplier detects the ions, and the signal is amplified and recorded.

» Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus
m/z. The molecular ion peak gives the molecular weight, and the fragmentation pattern
provides structural information.[8]

Infrared Spectroscopy (Attenuated Total Reflectance -
ATR)

e Background Spectrum: Record a background spectrum of the clean ATR crystal surface to
subtract atmospheric and instrumental interferences.

o Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
Apply pressure using a built-in clamp to ensure good contact between the sample and the
crystal.

o Data Acquisition: An IR beam is passed through the ATR crystal, where it undergoes total
internal reflection. An evanescent wave penetrates a small distance into the sample at the
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points of reflection, and the sample absorbs energy at specific frequencies. The attenuated
IR beam is then directed to the detector.

e Spectrum Generation: The instrument software automatically ratios the sample spectrum
against the background spectrum to generate the final IR spectrum, typically plotted as
percent transmittance or absorbance versus wavenumber.

¢ Cleaning: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone)
after analysis.[9][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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